molecular formula C17H19N3 B11440394 2,4-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline

2,4-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline

Cat. No.: B11440394
M. Wt: 265.35 g/mol
InChI Key: RKNPSKPCKPOHGU-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline typically involves the condensation of 2,4-dimethylaniline with a benzimidazole derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of high-pressure reactors and advanced purification techniques ensures the high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .

Scientific Research Applications

2,4-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dimethyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline is unique due to its specific combination of the benzimidazole and aniline groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

IUPAC Name

2,4-dimethyl-N-[(1-methylbenzimidazol-2-yl)methyl]aniline

InChI

InChI=1S/C17H19N3/c1-12-8-9-14(13(2)10-12)18-11-17-19-15-6-4-5-7-16(15)20(17)3/h4-10,18H,11H2,1-3H3

InChI Key

RKNPSKPCKPOHGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=NC3=CC=CC=C3N2C)C

solubility

32.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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